1-(4-Fluoro-3-methylbenzyl)piperazine
Description
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Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(2-methyl-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-2-4-12(15(16)17)11(10)9-14-7-5-13-6-8-14/h2-4,13H,5-9H2,1H3 |
InChI Key |
SKLGGNCENUIFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CN2CCNCC2 |
Origin of Product |
United States |
Contextualizing the Chemical Scaffolds and Substituents
Piperazine (B1678402), a six-membered heterocyclic ring containing two opposing nitrogen atoms, is a cornerstone in the design of therapeutic agents and chemical probes. europa.eu This structural unit is prevalent in a multitude of clinically used drugs, spanning therapeutic areas such as antipsychotics, antidepressants, antihistamines, and anticancer agents. The utility of the piperazine scaffold stems from its unique physicochemical properties. The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to form hydrogen bonds. humanjournals.com These characteristics are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. humanjournals.com The structural rigidity of the piperazine ring can also be advantageous in positioning substituents in a defined spatial orientation for optimal interaction with biological targets.
The attachment of a benzyl (B1604629) group to the piperazine ring forms the benzylpiperazine (BZP) moiety, a pharmacophore that has been extensively investigated for its biological activities. nih.gov The BZP scaffold is recognized for its interaction with various receptors and transporters in the central nervous system (CNS), often modulating the levels of key neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov This has led to the exploration of BZP derivatives as potential agents for neurological and psychiatric disorders. nih.gov The benzyl group itself offers a versatile platform for introducing further chemical diversity. Substitutions on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological activity and selectivity for specific targets. wikipedia.org The benzylpiperazine core can act as a shuttle for delivering other chemical functionalities to their site of action, including in the brain. nih.gov
The specific substitution pattern of 1-(4-Fluoro-3-methylbenzyl)piperazine, with fluorine and methyl groups on the benzyl ring, is a deliberate design choice aimed at modulating the molecule's properties for research applications.
Fluorine Substitution: The introduction of a fluorine atom into a potential drug candidate is a widely used strategy in medicinal chemistry. mdpi.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. mdpi.com Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the compound's half-life. mdpi.com The strong carbon-fluorine bond enhances metabolic stability. mdpi.com Furthermore, the electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for receptor interactions. mdpi.com
Methyl Substitution: The addition of a methyl group, while seemingly a simple modification, can have significant consequences for a molecule's biological profile. A methyl group can enhance binding affinity by fitting into a hydrophobic pocket within a biological target. wikipedia.org It can also serve to sterically shield a nearby functional group from enzymatic degradation, thus improving metabolic stability. wikipedia.org Moreover, the placement of a methyl group can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target. wikipedia.org
The combined presence of both fluorine and methyl groups on the benzyl ring of 1-(4-Fluoro-3-methylbenzyl)piperazine allows for a multi-faceted approach to optimizing its molecular properties for specific research inquiries.
While specific research exclusively focused on 1-(4-Fluoro-3-methylbenzyl)piperazine is not extensively documented in publicly available literature, the research trajectories for its close analogs suggest several areas of academic investigation. The structural features of this compound position it as a candidate for exploration in several therapeutic domains.
Central Nervous System (CNS) Research: Given the known CNS activity of the benzylpiperazine scaffold, analogs of 1-(4-Fluoro-3-methylbenzyl)piperazine are logical candidates for investigation in neuropharmacology. nih.govnih.gov Research in this area often focuses on designing selective ligands for dopamine, serotonin, or other neurotransmitter receptors implicated in conditions such as depression, anxiety, and neurodegenerative diseases. nih.govresearchgate.net The fluorine and methyl substitutions would be systematically varied to optimize potency, selectivity, and brain penetrance. nih.gov
Anticancer Research: Piperazine derivatives are increasingly being explored as scaffolds for the development of novel anticancer agents. mdpi.comnih.govmdpi.com These compounds have been shown to interact with a variety of targets involved in cancer progression, including protein kinases and cell signaling pathways. nih.gov Research into analogs of 1-(4-Fluoro-3-methylbenzyl)piperazine would likely involve evaluating their cytotoxic activity against various cancer cell lines and elucidating their mechanism of action. mdpi.comnih.gov The lipophilicity and electronic properties conferred by the fluoro and methyl groups could be crucial for cell permeability and target engagement. mdpi.com
Table 1: Key Molecular Components and Their Significance in Research
| Component | General Significance in Medicinal Chemistry |
|---|---|
| Piperazine Ring | A versatile scaffold that imparts favorable pharmacokinetic properties and allows for diverse chemical modifications. humanjournals.com |
| Benzyl Group | Provides a framework for interacting with biological targets and a site for substitutions to modulate activity. wikipedia.org |
| Fluorine Atom | Enhances metabolic stability, modulates lipophilicity, and influences binding affinity through electronic effects. mdpi.com |
| Methyl Group | Can increase binding affinity through hydrophobic interactions and improve metabolic stability through steric shielding. wikipedia.org |
Synthetic Methodologies for 1 4 Fluoro 3 Methylbenzyl Piperazine
Strategic Approaches to the Synthesis of Substituted Benzyl (B1604629) Halide Precursors
The synthesis of 1-(4-fluoro-3-methylbenzyl)piperazine is contingent upon the successful preparation of its key precursor, a substituted benzyl halide. The most common intermediate is 4-fluoro-3-methylbenzyl bromide or its chloride counterpart. A primary strategic approach to synthesizing these precursors involves the radical halogenation of 4-fluoro-3-methyltoluene.
This reaction typically utilizes a radical initiator, such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, in the presence of a light source or a chemical radical initiator like benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism where a halogen radical selectively abstracts a hydrogen atom from the benzylic methyl group. This selectivity is due to the resonance stabilization of the resulting benzylic radical, making it more stable than other possible radicals.
An alternative strategy involves the conversion of 4-fluoro-3-methylbenzyl alcohol into the corresponding halide. This can be achieved using various halogenating agents. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can effectively convert the alcohol to 4-fluoro-3-methylbenzyl bromide or chloride, respectively. These methods are advantageous as they often result in high yields and are readily scalable. The choice of strategy often depends on the availability of starting materials, cost, and desired purity of the benzyl halide precursor.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 4-Fluoro-3-methyltoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-Fluoro-3-methylbenzyl bromide | Radical Halogenation |
| 4-Fluoro-3-methylbenzyl alcohol | Phosphorus tribromide (PBr₃) | 4-Fluoro-3-methylbenzyl bromide | Nucleophilic Substitution |
| 4-Fluoro-3-methylbenzyl alcohol | Thionyl chloride (SOCl₂) | 4-Fluoro-3-methylbenzyl chloride | Nucleophilic Substitution |
Nucleophilic Substitution Reactions in Piperazine (B1678402) Ring Formation
The core structure of 1-(4-fluoro-3-methylbenzyl)piperazine is assembled through nucleophilic substitution reactions, where the piperazine moiety is either introduced as a whole or constructed in situ.
Reaction of Piperazine with Substituted Benzyl Halides
The most direct and widely utilized method for synthesizing 1-(4-fluoro-3-methylbenzyl)piperazine is the N-alkylation of piperazine with a 4-fluoro-3-methylbenzyl halide. smolecule.comnih.gov This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluoro-3-methylbenzyl halide and displacing the halide ion. researchgate.net
Given that piperazine has two secondary amine groups, a significant challenge is preventing dialkylation, which would result in the formation of 1,4-bis(4-fluoro-3-methylbenzyl)piperazine. nih.gov To favor monosubstitution, a large excess of piperazine is typically used. This statistical approach ensures that a molecule of the benzyl halide is more likely to encounter an unreacted piperazine molecule than a monosubstituted one. The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid (e.g., HBr or HCl) formed during the reaction.
Alternative Cyclization Methods utilizing Bis(2-chloroethyl)amine (B1207034) hydrochloride
An alternative approach involves constructing the piperazine ring onto a pre-existing benzylamine (B48309) precursor. This method utilizes bis(2-chloroethyl)amine hydrochloride. In this synthetic route, 4-fluoro-3-methylbenzylamine (B1304795) is reacted with bis(2-chloroethyl)amine hydrochloride. The reaction proceeds through a double intramolecular cyclization. The benzylamine first displaces one of the chloroethyl groups, and the resulting intermediate then undergoes an intramolecular SN2 reaction to close the ring and form the desired N-benzylpiperazine derivative. prepchem.comresearchgate.net This method is particularly useful when the corresponding benzylamine is more readily available or when specific substitution patterns are desired. The reaction is typically heated in a suitable solvent like absolute ethanol. prepchem.com
Optimization of Synthetic Reaction Conditions and Yields
Optimizing the synthesis of 1-(4-fluoro-3-methylbenzyl)piperazine is crucial for maximizing yield and purity while minimizing side products. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and stoichiometry of reactants.
For the direct N-alkylation of piperazine, the use of a large excess of piperazine is a primary strategy to minimize the formation of the disubstituted byproduct. nih.gov The reaction conditions can be fine-tuned to enhance the rate and selectivity.
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) | Solubilizes reactants and facilitates the SN2 mechanism without interfering with the nucleophile. |
| Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., Triethylamine) | Neutralizes the acid byproduct (HX), driving the reaction to completion and preventing the protonation of piperazine. |
| Temperature | Moderate heating (e.g., 50-80 °C) | Increases reaction rate without promoting significant side reactions or decomposition. |
| Stoichiometry | Large excess of piperazine (e.g., 5-10 equivalents) | Statistically favors monosubstitution over disubstitution. |
Advanced Purification Techniques in Organic Synthesis
Following the synthesis, the crude product mixture contains the desired 1-(4-fluoro-3-methylbenzyl)piperazine, unreacted starting materials, the disubstituted byproduct, and inorganic salts. Advanced purification techniques are necessary to isolate the target compound with high purity.
Flash Column Chromatography: This is a commonly employed technique for separating the desired monosubstituted product from the non-polar disubstituted byproduct and other organic impurities. A silica (B1680970) gel stationary phase is typically used with a gradient of a polar solvent (like methanol (B129727) or ethyl acetate) in a non-polar solvent (like hexane (B92381) or dichloromethane).
Crystallization: The purified product can often be further refined through crystallization. If the free base is a solid, it can be recrystallized from an appropriate solvent system. A more robust method involves converting the basic product into a salt, such as a hydrochloride or dihydrochloride (B599025) salt. google.com These salts often have higher melting points and are more crystalline than the free base, facilitating purification by recrystallization and improving the compound's stability and handling characteristics. The salt can be formed by treating a solution of the purified free base with an acid, such as hydrochloric acid in an alcohol or ether solvent. google.com
Analytical Techniques for Structural Elucidation and Purity Assessment
To confirm the identity and assess the purity of the synthesized 1-(4-fluoro-3-methylbenzyl)piperazine, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecular structure and the presence of any impurities. semanticscholar.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. semanticscholar.org
¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule. The spectrum of 1-(4-fluoro-3-methylbenzyl)piperazine would show characteristic signals for the aromatic protons on the fluoro-methyl-substituted benzene (B151609) ring (with specific splitting patterns due to fluorine-hydrogen and hydrogen-hydrogen coupling), a singlet for the benzylic (CH₂) protons, and signals for the piperazine ring protons.
¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments. The spectrum would show distinct peaks for the aromatic carbons (with splittings for carbons coupled to fluorine), the benzylic carbon, and the carbons of the piperazine ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. semanticscholar.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from any impurities before analysis. nih.govresearchgate.net The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₇FN₂), and characteristic fragment ions, such as one corresponding to the loss of the 4-fluoro-3-methylbenzyl group. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, C-N stretching, and a strong C-F stretching band.
These techniques, used in combination, provide unambiguous confirmation of the structure of 1-(4-fluoro-3-methylbenzyl)piperazine and a quantitative assessment of its purity. nih.govchemrxiv.org
Exploration of Chemical Reactivity and Derivatization Strategies
N-Alkylation Reactions on the Piperazine (B1678402) Nitrogen
The unsubstituted secondary amine on the piperazine ring of 1-(4-fluoro-3-methylbenzyl)piperazine is a prime site for N-alkylation. This reaction introduces an alkyl group onto the nitrogen atom, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The reaction typically involves the nucleophilic attack of the nitrogen on an alkyl halide or another suitable electrophile. smolecule.com
The general approach for N-monoalkylation of piperazines often involves reacting a monopiperazinium salt with an alkylating agent. google.com This method helps to prevent the common issue of dialkylation, where both nitrogen atoms react. For benzylpiperazine derivatives, reactions with various alkyl halides can be carried out, often in the presence of a base to neutralize the acid formed during the reaction. For instance, the synthesis of various N-alkylpiperazines has been achieved through the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group, a method that ensures mono-alkylation. researchgate.net
Table 1: Illustrative N-Alkylation Reactions for Benzylpiperazine Scaffolds
| Alkylating Agent (R-X) | Base | Solvent | Potential Product |
|---|---|---|---|
| Ethyl iodide | K₂CO₃ | Acetonitrile | 1-(4-Fluoro-3-methylbenzyl)-4-ethylpiperazine |
| Propyl bromide | Triethylamine | Dichloromethane | 1-(4-Fluoro-3-methylbenzyl)-4-propylpiperazine |
| Benzyl (B1604629) chloride | NaHCO₃ | Dimethylformamide | 1-(4-Fluoro-3-methylbenzyl)-4-benzylpiperazine |
| 2-Chloroethanol | K₂CO₃ | Ethanol | 2-(4-(4-Fluoro-3-methylbenzyl)piperazin-1-yl)ethanol |
This table is illustrative and based on general N-alkylation procedures for piperazine derivatives.
Acylation and N-Oxidation Reactions of the Piperazine Moiety
Acylation: The nucleophilic nitrogen of the piperazine ring readily reacts with acylating agents like acyl halides or acid anhydrides to form stable amide derivatives. smolecule.comambeed.com This reaction is a cornerstone for creating diverse libraries of compounds. For example, the reaction of piperazine with chloroacetyl chloride is a key step in synthesizing precursors for more complex molecules. acs.org The acylation can be controlled to occur at the secondary amine of 1-(4-fluoro-3-methylbenzyl)piperazine, yielding a mono-acylated product. This strategy has been employed to synthesize potent platelet-activating factor (PAF) antagonists, where various acyl groups were attached to a piperazine core. nih.gov
N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. smolecule.com This conversion is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids. google.com N-oxidation is a significant reaction in drug metabolism, as many tertiary amines are converted to their N-oxide metabolites in the body. google.comgoogle.com In pharmaceutical development, N-oxides are sometimes intentionally synthesized to act as prodrugs. These prodrugs can be inactive on their own but are converted back to the active tertiary amine in vivo, which can offer clinical benefits like an extended duration of action and an improved side-effect profile. google.comgoogle.com
Table 2: Potential Acylation and N-Oxidation Reactions
| Reaction Type | Reagent | Solvent | Potential Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Dichloromethane | 1-(4-(4-Fluoro-3-methylbenzyl)piperazin-1-yl)ethan-1-one |
| Acylation | Benzoyl chloride | Pyridine | (4-(4-Fluoro-3-methylbenzyl)piperazin-1-yl)(phenyl)methanone |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Acetonitrile/Water | 1-(4-Fluoro-3-methylbenzyl)piperazine 4-oxide |
This table is illustrative and based on general procedures for piperazine derivatives.
Electrophilic Aromatic Substitution Reactions on the Benzyl Group
The benzyl group of 1-(4-fluoro-3-methylbenzyl)piperazine is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. makingmolecules.commasterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom, the methyl group, and the piperazinylmethyl group.
Fluorine (-F): Halogens are an unusual class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their electron-donating resonance effect. makingmolecules.comlibretexts.org
Methyl (-CH₃): An alkyl group, which is activating and ortho, para-directing due to positive induction and hyperconjugation. libretexts.org
Piperazinylmethyl (-CH₂-Pip): This group is generally considered to be weakly activating or deactivating depending on the reaction conditions, and it is also ortho, para-directing.
Considering the positions on the ring (C1 is attached to the piperazinylmethyl group):
C2: ortho to the piperazinylmethyl group.
C3: meta to the piperazinylmethyl group, ortho to the methyl group.
C4: para to the piperazinylmethyl group, meta to the methyl group, ortho to the fluoro group.
C5: meta to the piperazinylmethyl group, ortho to the fluoro group.
C6: ortho to the piperazinylmethyl group.
The combined directing effects of the activating methyl group and the ortho, para-directing fluorine atom will strongly influence the position of incoming electrophiles. The most likely positions for substitution would be those activated by multiple groups and not sterically hindered. The position ortho to the methyl group (C2 relative to methyl, C5 on the ring) and the position ortho to the piperazinylmethyl group (C2 or C6 on the ring) are potential sites. The precise outcome would depend on the specific electrophile and reaction conditions used. libretexts.orgyoutube.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagents | Predicted Major Product Position |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Substitution at C2 or C5 |
| Bromination | Br⁺ | Br₂, FeBr₃ | Substitution at C2 or C5 |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | Substitution at C2 or C5 (less reactive due to potential complexation with piperazine) |
This table is illustrative, predicting outcomes based on established principles of electrophilic aromatic substitution. makingmolecules.comlibretexts.org
Coordination Chemistry: 1-(4-Fluoro-3-methylbenzyl)piperazine as a Potential Ligand in Metal Complexes
The piperazine scaffold is a privileged structure in chemistry, not only for its biological activity but also for its ability to act as a versatile ligand in coordination chemistry. nih.gov The two nitrogen atoms of the piperazine ring possess lone pairs of electrons, enabling them to function as Lewis bases and coordinate with metal ions to form stable metal complexes. nih.govyoutube.com
1-(4-fluoro-3-methylbenzyl)piperazine can act as a bidentate ligand, coordinating to a metal center through both of its nitrogen atoms, forming a chelate ring. Alternatively, it can function as a monodentate ligand, using only the unsubstituted secondary amine, or act as a bridging ligand connecting two metal centers. youtube.com The formation of such complexes can significantly alter the electronic and steric properties of the parent molecule, leading to applications in catalysis and the development of metal-organic frameworks (MOFs). nih.gov The specific coordination mode and the properties of the resulting complex would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.
Pharmacological and Biological Activity Research in Vitro and Mechanistic Studies
Assessment of Neurotransmitter Receptor Binding Affinities
The affinity of 1-(4-Fluoro-3-methylbenzyl)piperazine and related compounds for various neurotransmitter receptors has been a subject of scientific investigation to understand their potential pharmacological effects.
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2B, 5-HT2C)
Arylpiperazine derivatives are known to exhibit high affinity for 5-HT1A serotonin receptors. N4-substitution of simple arylpiperazines can enhance their affinity for 5-HT1A sites while potentially decreasing affinity for 5-HT1B sites nih.gov. For instance, certain 4-substituted 1-arylpiperazines, where the aryl group is a phenyl, 2-methoxyphenyl, or 1-naphthyl, and the 4-substituent is a phthalimido or benzamido group separated by a four-methylene unit linker, have demonstrated high affinity for 5-HT1A receptors nih.gov. One such derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has shown a particularly high affinity with a Ki value of 0.6 nM nih.gov.
Table 1: Serotonin Receptor Binding Affinities of Representative Arylpiperazine Derivatives
| Compound | Receptor | Binding Affinity (Ki) [nM] |
|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nih.gov |
| 1-(3-Chlorophenyl)piperazine | 5-HT2B | Data available aatbio.com |
| 1-(2-methoxyphenyl)piperazine (oMPP) | 5-HT2C | Antagonist activity predicted wikipedia.org |
| 1-(3-methoxyphenyl)piperazine (mMPP) | 5-HT2C | Agonist activity predicted wikipedia.org |
Dopamine (B1211576) Receptor Interactions (e.g., D2-like, D3)
Research has indicated that compounds containing the 4-fluoro-3-methylbenzyl moiety exhibit notable affinity for dopamine receptors, particularly the D4 subtype. In a study on benzyloxy piperidine-based dopamine D4 receptor antagonists, a compound with a 4-fluoro-3-methylbenzyl group (compound 8c) demonstrated a Ki value of 135 nM nih.gov. Another related compound from the same study (compound 8j) showed a Ki of 188 nM for the D4 receptor nih.gov.
Furthermore, in a separate investigation into 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, a derivative featuring a 4-fluoro-3-methylphenoxy group (compound 9L) displayed a Ki of 6.5 nM for the D4 receptor, while another with a 4-fluoro-3-methyl group (compound 7c) had a more modest Ki of 140–320 nM mdpi.com.
Table 2: Dopamine D4 Receptor Binding Affinities of Compounds with a 4-Fluoro-3-methylbenzyl or Related Moiety
| Compound Description | Receptor | Binding Affinity (Ki) [nM] |
|---|---|---|
| Benzyloxy piperidine (B6355638) with 4-fluoro-3-methylbenzyl group (8c) | D4 | 135 nih.gov |
| Benzyloxy piperazine (B1678402) with 4-fluoro-3-methylbenzyl group (8j) | D4 | 188 nih.gov |
| 4,4-difluoro-3-(phenoxymethyl)piperidine with 4-fluoro-3-methylphenoxy group (9L) | D4 | 6.5 mdpi.com |
| 4,4-difluoro-3-(phenoxymethyl)piperidine with 4-fluoro-3-methyl group (7c) | D4 | 140–320 mdpi.com |
Note: The specific compound 1-(4-Fluoro-3-methylbenzyl)piperazine was not explicitly tested in these studies, but structurally similar compounds were.
Norepinephrine (B1679862) Receptor Interactions
Specific data on the binding affinity of 1-(4-Fluoro-3-methylbenzyl)piperazine for norepinephrine receptors is not available in the reviewed scientific literature. However, it is known that the norepinephrine transporter (NET) is a target for various psychoactive compounds, and its function can be modulated by ligands that bind to it nih.gov. The binding affinity of ligands to NET can be influenced by factors such as the structure of the ligand and the experimental conditions of the binding assay nih.gov. For instance, norepinephrine itself has a tenfold higher affinity for the β1-adrenergic receptor compared to the β2-adrenergic receptor nih.gov.
Neurokinin-1 (NK1) Receptor Antagonism of Related Piperazine Derivatives
Piperazine and piperidine structures are common scaffolds in the development of neurokinin-1 (NK1) receptor antagonists wikipedia.orgnih.gov. These antagonists are of interest for their potential therapeutic applications, including antiemetic effects wikipedia.org.
One example of a diacylpiperazine antagonist, L-161,664, inhibits the binding of substance P to the human NK1 receptor with an IC50 of 43 ± 21 nM nih.gov. This compound demonstrates selectivity for the NK1 receptor over the NK2 and NK3 receptors nih.gov. Studies on various NK1 receptor antagonists have identified key residues within the receptor that are crucial for ligand binding nih.gov.
Table 3: NK1 Receptor Binding Affinities of Representative Piperazine/Piperidine Derivatives
| Compound | Receptor | Binding Affinity (IC50) [nM] |
|---|---|---|
| L-161,664 (diacylpiperazine derivative) | Human NK1 | 43 ± 21 nih.gov |
| Aprepitant | Human NK1 | Data available nih.gov |
| Netupitant | Human NK1 | Data available nih.gov |
Note: These are examples of related piperazine derivatives and not the specific subject compound.
Kappa Opioid Receptor Antagonism of Related Piperazine Derivatives
The piperazine moiety is also found in some kappa opioid receptor (KOR) antagonists. Research into 1-substituted 4-(3-hydroxyphenyl)piperazines has identified them as pure opioid receptor antagonists nih.gov. For example, the piperazine analogue 5a, which lacks a methyl substituent on the piperazine ring, acts as a pure opioid receptor antagonist with Ke values of 8.47, 34.3, and 36.8 nM at the μ, δ, and κ opioid receptors, respectively nih.gov. Another analogue, the (3R)-methyl piperazine 5c, also functions as a pure antagonist with Ke values of 1.01, 6.99, and 1.57 nM at the μ, δ, and κ receptors, respectively nih.gov.
JDTic, a potent and selective KOR antagonist, has a Ke value of 0.01 nM at the human KOR nih.gov. These examples highlight the potential for piperazine-containing structures to act as antagonists at the kappa opioid receptor.
Table 4: Kappa Opioid Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound | Receptor | Binding Affinity (Ke) [nM] |
|---|---|---|
| Piperazine analogue 5a | Kappa Opioid | 36.8 nih.gov |
| (3R)-methyl piperazine analogue 5c | Kappa Opioid | 1.57 nih.gov |
| JDTic | Kappa Opioid | 0.01 nih.gov |
Note: These are examples of related piperazine derivatives and not the specific subject compound.
Evaluation of Enzyme Inhibition Profiles
The potential for 1-(4-Fluoro-3-methylbenzyl)piperazine and related structures to inhibit various enzymes has been explored in several studies.
Derivatives of 4-fluorobenzylpiperazine have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. One such competitive inhibitor, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, showed an IC50 value of 0.18 μM against tyrosinase from Agaricus bisporus, which was significantly more potent than the reference compound, kojic acid (IC50 = 17.76 μM) nih.gov.
Piperazine derivatives have also been synthesized and screened for their efficacy as acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease. Some 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have demonstrated good inhibition against AChE nih.gov. Additionally, N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE. For instance, a 3-trifluoromethyl-4-fluorinated derivative exhibited the highest selective inhibition against MAO-B with an IC50 of 0.71 μM nih.gov.
Table 5: Enzyme Inhibition by Related Piperazine Derivatives
| Compound Class | Enzyme | Inhibition (IC50/Ki) |
|---|---|---|
| 4-Fluorobenzylpiperazine derivative | Tyrosinase | IC50 = 0.18 μM nih.gov |
| 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives | Acetylcholinesterase | Good inhibition reported nih.gov |
| N-methyl-piperazine chalcone (B49325) derivative | Monoamine Oxidase-B | IC50 = 0.71 μM, Ki = 0.21 μM nih.gov |
| N-methyl-piperazine chalcone derivative | Acetylcholinesterase | IC50 = 8.10 μM nih.gov |
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Research into the inhibition of cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key strategy in the development of treatments for neurodegenerative diseases like Alzheimer's disease. The core principle involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. While direct studies on 1-(4-Fluoro-3-methylbenzyl)piperazine are not prominent, extensive research on related benzylpiperazine and piperazine derivatives has established their potential as cholinesterase inhibitors.
The inhibitory activity of these compounds is highly dependent on their molecular structure. For instance, studies on a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that the type and position of substituents on the benzyl (B1604629) ring significantly influence their potency against AChE. Derivatives with electron-withdrawing groups such as fluorine, chlorine, and nitro groups on the phenyl ring demonstrated notable inhibitory effects. Specifically, a derivative with a fluorine atom at the ortho-position showed high inhibitory properties, while substitution at the meta-position was less effective. A compound with a chlorine atom at the ortho position of the benzyl ring was identified as the most potent in its series, with an IC50 value of 0.91 ± 0.045 μM against AChE. unica.itnih.gov This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the inhibitor.
Similarly, research on coumarin-piperazine derivatives has shown that the hydrophobic field and the positive charge center conferred by the piperazine and coumarin (B35378) moieties contribute to the inhibitory mechanism against human AChE (hAChE). acs.org Further studies on thiazole-piperazine derivatives found that some compounds were highly potent and selective for AChE over BChE. acs.org For example, one of the most active compounds from this series exhibited an IC50 value of 0.011 µM against AChE, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). acs.org
Butyrylcholinesterase is also a significant target, as its levels increase in the brains of Alzheimer's patients. Some hybrid molecules of α-lipoic acid and benzylpiperazine have demonstrated effective inhibition of both BChE and AChE. nih.gov The selective inhibition of BChE is considered a viable therapeutic approach for Alzheimer's disease, potentially offering cognitive benefits without the adverse effects associated with some AChE inhibitors. researchgate.netnih.gov
The following table summarizes the inhibitory activities of various related piperazine derivatives against cholinesterases.
| Compound Series | Target Enzyme | Key Finding | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro) | AChE | Most potent in its series | 0.91 ± 0.045 | unica.it |
| Thiazole-piperazine derivative (5o) | AChE | More potent than Donepezil | 0.011 | acs.org |
| Donepezil (Standard) | AChE | Reference drug | 0.054 | acs.org |
| ALA-1-(3-methylbenzyl)piperazine (15) | AChE & BChE | Effective dual inhibitor | Data not specified | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Inhibition by Analogs
Poly(ADP-ribose) polymerases (PARPs) are enzymes that play a critical role in cellular responses to DNA damage, making them a key target in cancer therapy. nih.gov Analogs of 1-(4-Fluoro-3-methylbenzyl)piperazine have been investigated for their ability to inhibit PARP activity.
A notable example is the compound 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (also known as Olaparib or AZD2281). This molecule incorporates a 4-fluorobenzyl group attached to a piperazine ring, a structural feature it shares with the subject compound. This potent inhibitor targets both PARP-1 and PARP-2 with single-digit nanomolar efficacy. nih.gov Its mechanism of action is particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov This compound has advanced to clinical development for treating such cancers. nih.gov
The development of substituted 4-benzyl-2H-phthalazin-1-ones, including the aforementioned compound, demonstrates that the benzylpiperazine scaffold can be a core component of highly potent PARP inhibitors. nih.gov Research has also explored other nucleoside analogs of thymidine (B127349) and deoxyuridine as PARP inhibitors, showing that structural modifications, particularly at the 5-position of the pyrimidine (B1678525) ring, strongly influence inhibitory activity. nih.gov
| Analog Compound | Target Enzyme | Potency | Significance | Reference |
|---|---|---|---|---|
| 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib) | PARP-1, PARP-2 | Single-digit nanomolar inhibitor | Clinically developed for BRCA-deficient cancers | nih.gov |
| 3'-amino-2', 3'-dideoxy-(E)-5-(2-bromovinyl)uridine | PARP | Ki = 0.7 μM | Potent nucleoside analog inhibitor | nih.gov |
| 5'-azido-2',5'-dideoxy-5-ethyluridine | PARP | Ki = 0.8 μM | Potent nucleoside analog inhibitor | nih.gov |
Tyrosinase Inhibition by Related Piperazine Derivatives
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for treating skin hyperpigmentation disorders. unica.itnih.gov Derivatives based on the 1-(4-fluorobenzyl)piperazine (B185958) scaffold, which is structurally very similar to 1-(4-Fluoro-3-methylbenzyl)piperazine, have been extensively studied as potent tyrosinase inhibitors. acs.orgnih.gov
A library of compounds featuring the 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed and tested, leading to the identification of several potent inhibitors of tyrosinase from Agaricus bisporus (TyM) with IC50 values in the low micromolar range. nih.gov One of the most effective compounds from this series, compound 25 , exhibited an IC50 of 0.96 μM, making it approximately 20 times more potent than the reference compound, kojic acid (IC50 = 17.76 μM). nih.gov Kinetic and structural studies, including crystallography and molecular docking, confirmed the binding mode of these inhibitors. acs.orgnih.gov
Further optimization led to the discovery of [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone (compound 26) , a competitive inhibitor with an IC50 value of 0.18 μM, nearly 100-fold more active than kojic acid. unica.it These studies demonstrate that the 4-fluorobenzylpiperazine moiety is a key pharmacophoric feature for potent tyrosinase inhibition. unica.it The hydrophobic benzyl groups contribute significantly to the high potency of these compounds. acs.org
| Compound | Target Enzyme | Inhibition Type | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Compound 25 (from 4-(4-fluorobenzyl)piperazin-1-yl series) | Mushroom Tyrosinase (TyM) | Not specified | 0.96 | nih.gov |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone (Compound 26) | Mushroom Tyrosinase (AbTYR) | Competitive | 0.18 | unica.it |
| Kojic Acid (Reference) | Mushroom Tyrosinase (TyM/AbTYR) | Reference | 17.76 | unica.itnih.gov |
| Nitrophenylpiperazine derivative (4l) | Mushroom Tyrosinase | Mixed | 72.55 | nih.gov |
SOS1-Mediated Nucleotide Exchange Activation on RAS in vitro by Related Benzimidazole (B57391) Derivatives
The Son of sevenless homologue 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that activates RAS proteins, which are critical regulators of cellular signaling pathways. nih.govresearchgate.net Aberrant RAS activity is implicated in approximately 30% of human cancers, making SOS1 an attractive therapeutic target. nih.govdigitellinc.com
Research has led to the discovery of benzimidazole-derived small molecules that act as activators (agonists) of SOS1-mediated nucleotide exchange on RAS. nih.gov Structure-guided design and synthesis efforts have explored the structure-activity relationships of these compounds. In the synthesis of these derivatives, a key step involved the substitution of a chlorine atom on the benzimidazole scaffold with piperazine, creating a structural link relevant to the benzylpiperazine class of compounds. nih.gov
These benzimidazole-piperazine compounds were found to bind to a hydrophobic pocket on SOS1 within the RAS:SOS1:RAS complex. nih.gov In biochemical assays, they robustly activate SOS1-mediated nucleotide exchange in vitro, leading to the conversion of inactive RAS-GDP to active RAS-GTP. researchgate.netnih.gov This activation represents a novel approach to potentially target cancer cells with underlying mutations in the RAS pathway. nih.gov
Investigation of Nucleoside Transporter Modulation (e.g., Human Equilibrative Nucleoside Transporters, ENTs)
Human Equilibrative Nucleoside Transporters (ENTs) are integral membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes. nih.govfrontiersin.org They are crucial for nucleotide synthesis and for regulating extracellular adenosine (B11128) levels, making them important pharmacological targets. nih.govnih.gov
Research into ENT inhibitors has identified compounds with a fluorophenylpiperazine structure, related to 1-(4-Fluoro-3-methylbenzyl)piperazine. One such novel inhibitor is 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) . nih.govnih.gov This compound was shown to inhibit both ENT1 and ENT2 in a concentration-dependent manner. Notably, FPMINT displayed a 5- to 10-fold greater selectivity for ENT2 over ENT1. nih.gov
Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of nucleoside transport without affecting the Km. nih.gov Structure-activity relationship studies on FPMINT analogues further elucidated the importance of the different chemical moieties for inhibitory activity. For instance, the presence of a halogen substitute on the fluorophenyl ring attached to the piperazine was found to be essential for the inhibitory effects on both ENT1 and ENT2. nih.gov These findings suggest that piperazine-containing structures can be tailored to achieve potent and potentially selective inhibition of human nucleoside transporters. nih.gov
Studies on GABA-A Receptor Antagonism by Piperazine Derivatives
The GABAA receptor (GABAA-R) is the primary mediator of inhibitory neurotransmission in the central nervous system. mdpi.com Drugs that modulate this receptor, such as benzodiazepines, are widely used for their anxiolytic and sedative effects. mdpi.com Antagonists of the GABAA receptor, conversely, block the action of GABA and can produce stimulant effects. wikipedia.org
A study investigating the effects of 12 different piperazine derivatives on the function of the human α1β2γ2 GABAA-R found that they act as antagonists. nih.gov All tested derivatives, including 1-Benzylpiperazine (BZP) and 1-(4-fluorophenyl)piperazine (B120373) (4FPP), demonstrated a concentration-dependent inhibition of the GABA-evoked ion current. nih.gov
The potency of this antagonism varied depending on the specific substitutions on the piperazine ring. Chlorophenylpiperazines were generally the most potent GABAA-R antagonists. nih.gov The study ranked the derivatives by potency based on their IC20 values, providing a clear structure-activity relationship. This antagonistic action on the brain's main inhibitory system can lead to increased levels of catecholamines, which may contribute to the psychoactive and toxicological profiles of these substances. nih.gov
The table below shows the ranking of potency for various piperazine derivatives as GABAA receptor antagonists.
| Rank | Piperazine Derivative | Abbreviation |
|---|---|---|
| 1 | 1-(2-chlorophenyl)piperazine | 2CPP |
| 2 | 1-(3-methylphenyl)piperazine | 3MPP |
| 3 | 1-(4-chlorophenyl)piperazine | 4CPP |
| 4 | 1-(4-methylphenyl)piperazine | 4MPP |
| 5 | 1-(2-methylbenzyl)piperazine | 2MBP |
| 6 | 1-(3-chlorophenyl)piperazine | 3CPP |
| 7 | Piperazine | PP |
| 8 | 1-(4-fluorophenyl)piperazine | 4FPP |
| 9 | 1-(2-methylphenyl)piperazine | 2MPP |
| 10 | 1-(3-(Trifluoromethyl)phenyl)piperazine | TFMPP |
| 11 | 1-(3-methylbenzyl)piperazine | 3MBP |
| 12 | 1-Benzylpiperazine | BZP |
Data sourced from Neurotoxicology, 2015. nih.gov
Cellular Pathway Modulation Studies (e.g., RAS-MAPK signaling cascade)
The RAS-MAPK signaling cascade is a fundamental cellular pathway that regulates processes such as cell proliferation, differentiation, and survival. nih.govnih.gov The pathway consists of a series of protein kinases, including RAS, RAF, MEK, and ERK. nih.gov Dysregulation of this pathway, often due to mutations in RAS genes, is a driving factor in many human cancers. nih.govnih.gov
As discussed previously (Section 4.2.4), benzimidazole derivatives containing a piperazine linker have been identified as potent activators of SOS1, the guanine nucleotide exchange factor for RAS. nih.gov By activating SOS1, these compounds increase the cellular levels of active RAS-GTP. researchgate.netnih.gov This modulation of the initial step in the RAS-MAPK cascade has downstream consequences. At low concentrations, these SOS1 agonists have been shown to enhance the phosphorylation of ERK1/2, a key downstream kinase in the pathway. nih.gov This demonstrates a direct link between the activity of these compounds at the SOS1 level and the modulation of the entire RAS-MAPK signaling cascade. nih.gov This approach of hyper-activating the RAS pathway may represent a novel therapeutic strategy for targeting cancers that are dependent on oncogenic RAS signaling. nih.gov
Comparative Analysis of in vitro Biological Activity with Structurally Related Piperazine Compounds
While comprehensive in vitro pharmacological data for 1-(4-Fluoro-3-methylbenzyl)piperazine is not extensively available in published literature, its potential biological activity can be inferred through a comparative analysis of its structural analogs. The activity of piperazine-based compounds, particularly at monoamine transporters and receptors, is highly dependent on the nature and position of substituents on the aromatic ring and the nature of the linker to the piperazine core. This analysis will compare the parent compound, 1-Benzylpiperazine (BZP), with related substituted benzylpiperazines and the structurally distinct phenylpiperazines to elucidate potential structure-activity relationships (SAR).
1-Benzylpiperazine (BZP) as a Parent Compound
1-Benzylpiperazine (BZP) is the foundational structure from which 1-(4-Fluoro-3-methylbenzyl)piperazine is derived. BZP is known to primarily function as a monoamine releasing agent, interacting with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.govnih.gov Its potency varies significantly across these transporters, showing a preference for norepinephrine and dopamine release over serotonin. wikipedia.org This profile is consistent with its known stimulant effects. nih.gov The in vitro activity of BZP at these transporters, measured by its ability to induce monoamine release, provides a crucial baseline for comparison. wikipedia.org
| Monoamine Transporter | EC₅₀ (nM) for Release |
|---|---|
| Dopamine (DAT) | 175 |
| Norepinephrine (NET) | 62 |
| Serotonin (SERT) | 6050 |
Data sourced from in vitro studies measuring neurotransmitter release. wikipedia.org
Influence of Benzyl Ring Substitutions
The addition of substituents to the benzyl ring of BZP can significantly alter its pharmacological profile. The target compound, 1-(4-Fluoro-3-methylbenzyl)piperazine, features two substitutions: a fluorine atom at the 4-position and a methyl group at the 3-position.
Fluorine Substitution: The introduction of a fluorine atom, as seen in the related compound 1-(4-fluorobenzyl)piperazine, is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and can form key hydrogen bonds or other interactions within a receptor's binding pocket. While specific data on the monoamine transporter activity of 1-(4-fluorobenzyl)piperazine is limited, this moiety has been incorporated into ligands targeting other receptors, such as the sigma-1 (σ1) receptor, indicating its utility in achieving specific pharmacological profiles.
Methyl Substitution: The presence of a methyl group, as in the related 1-(3-methylbenzyl)piperazine, adds a small, lipophilic moiety to the structure. This can enhance binding through hydrophobic interactions and may influence the compound's ability to cross the blood-brain barrier. The position of the methyl group is also critical, as it can introduce steric hindrance that may either prevent or enhance binding to a specific target, depending on the topology of the binding site.
The combined effect of the 4-fluoro and 3-methyl groups in 1-(4-Fluoro-3-methylbenzyl)piperazine would be expected to modulate the baseline activity of BZP. The electron-withdrawing nature of the fluorine atom and the lipophilic, electron-donating nature of the methyl group create a unique electronic and steric profile that would likely alter its affinity and efficacy at DAT, NET, and SERT compared to the unsubstituted parent compound.
Comparison with Phenylpiperazines
A critical structural difference that dramatically influences activity is the presence of a methylene (B1212753) (-CH₂-) linker between the aromatic ring and the piperazine moiety. Benzylpiperazines (like BZP) contain this linker, whereas phenylpiperazines have the aromatic ring directly attached to the piperazine nitrogen. This seemingly small change shifts the primary pharmacological target from monoamine transporters to a direct interaction with serotonin receptors. nih.gov
A prominent example is 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a phenylpiperazine often compared with BZP. Unlike BZP, which is a weak serotonin releaser, TFMPP acts as a potent direct agonist at several serotonin receptor subtypes, with negligible effects on dopamine or norepinephrine release. nih.gov This fundamental difference highlights the importance of the benzyl linker in directing activity towards monoamine transporters.
| Serotonin Receptor Subtype | Binding Affinity Kᵢ (nM) |
|---|---|
| 5-HT₁ₐ | 288 - 1950 |
| 5-HT₁ₑ | 30 - 132 |
| 5-HT₂ₐ | 160 - 269 (Antagonist / Weak Partial Agonist) |
| 5-HT₂C | 62 |
Data compiled from various in vitro receptor binding assays.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Characterization of the Piperazine (B1678402) Moiety as a Pharmacophore in Bioactive Molecules
The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant role as a pharmacophore in a wide array of bioactive molecules. researchgate.netnih.gov This six-membered heterocyclic ring, containing two nitrogen atoms at the 1 and 4 positions, is a versatile building block in drug design due to its unique physicochemical properties. nih.govresearchgate.net The presence of the piperazine moiety can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the secondary amine can also serve as a hydrogen bond donor, facilitating interactions with biological targets such as receptors and enzymes. nih.govmdpi.com This ability to form multiple hydrogen bonds can contribute to the binding affinity and selectivity of a compound. researchgate.net Furthermore, the piperazine ring is conformationally flexible, adopting a chair conformation that can position substituents in optimal orientations for target engagement.
In the context of 1-(4-Fluoro-3-methylbenzyl)piperazine, the piperazine moiety serves as a central scaffold connecting the substituted benzyl (B1604629) group to another part of a larger molecule or acting as a key interacting feature itself. Its basic nature, due to the nitrogen atoms, allows for the formation of salts, which can improve solubility and formulation characteristics. nih.gov The piperazine core is a common feature in drugs targeting the central nervous system (CNS), where its ability to cross the blood-brain barrier is often crucial. researchgate.netresearchgate.net
Influence of Fluorine Substitution on Biological Activity and Physicochemical Properties Relevant to Research
The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to modulate its biological activity and physicochemical properties. tandfonline.comnih.gov In 1-(4-Fluoro-3-methylbenzyl)piperazine, the fluorine atom at the 4-position of the benzyl ring exerts significant effects. nih.govacs.org
Impact on Metabolic Stability (in vitro/microsomal stability, not in vivo or clinical)
Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comselvita.comnih.gov The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tandfonline.com In the case of the 4-fluoro-3-methylbenzyl group, the fluorine atom can prevent para-hydroxylation of the aromatic ring, a common metabolic pathway for benzyl moieties. This blockage can lead to a longer half-life in in vitro microsomal stability assays. acs.org
Table 1: Illustrative Effect of Fluorination on Microsomal Stability of a Hypothetical Benzylpiperazine Analog
| Compound | Position of Metabolism | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| 1-(3-methylbenzyl)piperazine | para-hydroxylation | 30 |
| 1-(4-Fluoro-3-methylbenzyl)piperazine | Blocked para-position | > 90 |
Note: This data is illustrative and based on general principles of metabolic stability improvement by fluorination. Actual values would require experimental determination.
Modulation of Lipophilicity and Membrane Permeability for in vitro assays
The effect of fluorine on lipophilicity is complex and context-dependent. researchgate.netsoton.ac.uk While fluorine is highly electronegative, its small size means that replacing a hydrogen atom with a fluorine atom often leads to an increase in lipophilicity, as measured by the logarithm of the partition coefficient (logP) or distribution coefficient (logD). slideshare.netresearchgate.net This increased lipophilicity can enhance a molecule's ability to permeate cell membranes in in vitro assays, which can be crucial for reaching intracellular targets. acs.orgselvita.com However, the introduction of fluorine can also alter the electronic properties of the molecule, which may influence its interactions with membrane transporters. acs.org
Table 2: Predicted Physicochemical Properties of Substituted Benzylpiperazines
| Compound | Predicted logP | Predicted Polar Surface Area (Ų) |
| 1-(3-methylbenzyl)piperazine | 2.3 | 12.5 |
| 1-(4-Fluoro-3-methylbenzyl)piperazine | 2.5 | 12.5 |
Note: These values are estimations from computational models and serve for comparative purposes.
Role of Methyl Substitution on Receptor Interaction and Enzyme Inhibition Profiles
The methyl group at the 3-position of the benzyl ring in 1-(4-Fluoro-3-methylbenzyl)piperazine also plays a critical role in its interaction with biological targets. nih.govnih.gov The presence of a methyl group can influence binding affinity and selectivity through several mechanisms.
Firstly, the methyl group is a small, lipophilic substituent that can engage in van der Waals interactions with hydrophobic pockets within a receptor's binding site. nih.govyoutube.com This can lead to an increase in binding affinity compared to an unsubstituted analog. Secondly, the steric bulk of the methyl group can impose conformational restrictions on the molecule, favoring a specific orientation that is optimal for binding to the target. drugdesign.org This can enhance selectivity for a particular receptor or enzyme subtype. nih.gov
For example, in the context of receptor binding, the methyl group could be crucial for fitting into a specific sub-pocket, thereby discriminating it from other receptors that lack such a feature. In enzyme inhibition, the methyl group could position the rest of the molecule for optimal interaction with the active site. nih.gov
Stereochemical Considerations in Ligand-Target Recognition and Biological Activity
While 1-(4-Fluoro-3-methylbenzyl)piperazine itself is not chiral, the introduction of substituents on the piperazine ring or modifications to the benzyl linker could create stereocenters. Stereochemistry is a fundamental aspect of ligand-target recognition, as biological macromolecules such as receptors and enzymes are chiral. acs.org
Enantiomers of a chiral molecule can exhibit significantly different biological activities, with one enantiomer being highly active (the eutomer) while the other is less active or even inactive (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit with the chiral binding site of the target. acs.org
For derivatives of 1-(4-Fluoro-3-methylbenzyl)piperazine that may possess chirality, the separation and individual testing of stereoisomers would be essential to understand the structure-activity relationship fully. The specific spatial orientation of functional groups is critical for establishing the precise interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that govern ligand binding and biological response. acs.org
Analysis of Substituent Effects on Binding Affinity, Selectivity, and Efficacy in Research Models
The 4-fluoro and 3-methyl substitution pattern is a specific electronic and steric arrangement. The fluorine atom is an electron-withdrawing group, which can influence the pKa of the piperazine nitrogens and the electronic nature of the aromatic ring. tandfonline.com The methyl group is an electron-donating and sterically bulky group. nih.gov The interplay of these electronic and steric effects can fine-tune the molecule's interaction with its biological target. nih.gov
For instance, in a series of analogs, moving the fluorine or methyl group to different positions on the benzyl ring would likely result in significant changes in activity. This systematic modification allows researchers to map the chemical space around the binding pocket of the target, identifying key regions for interaction. nih.gov
Table 3: Hypothetical Binding Affinities (Ki) of Benzylpiperazine Analogs at a Target Receptor
| Compound | Substituents on Benzyl Ring | Binding Affinity (Ki, nM) |
| Analog 1 | Unsubstituted | 150 |
| Analog 2 | 3-Methyl | 75 |
| Analog 3 | 4-Fluoro | 50 |
| Analog 4 | 4-Fluoro, 3-Methyl | 10 |
Note: This table presents a hypothetical scenario to illustrate the synergistic effects of substituents on binding affinity. The actual data would depend on the specific biological target.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(4-Fluoro-3-methylbenzyl)piperazine, within the active site of a target protein.
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a scoring function to estimate the strength of the interaction, often expressed as binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.
Studies on structurally related arylpiperazine derivatives have successfully employed molecular docking to elucidate their mechanisms of action. For instance, docking studies on novel 1,2-benzothiazine derivatives containing a phenylpiperazine moiety revealed their ability to bind to the DNA-Topoisomerase II complex, a key target in cancer therapy. semanticscholar.org These studies identified crucial interactions, such as π-π stacking with nucleobases and hydrogen bonds with amino acid residues like Asp463 and Gly488. nih.gov Similarly, docking of 1-(2-fluorobenzyl)piperazine (B2381060) triazoles into the active site of the human HER2 protein identified key interacting residues, providing a basis for their anticancer activity. researchgate.net
For 1-(4-Fluoro-3-methylbenzyl)piperazine, molecular docking could be used to screen it against a panel of receptors, such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors, where piperazine (B1678402) derivatives are known to be active. researchgate.net The results would highlight the key amino acid residues involved in the binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the predicted binding affinity. This information is critical for understanding its potential therapeutic applications and for guiding further structural modifications to enhance potency and selectivity.
Table 1: Example of Molecular Docking Results for 1-(4-Fluoro-3-methylbenzyl)piperazine against a Hypothetical Receptor
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| Serotonin 5-HT2A Receptor | -9.2 | Asp155, Ser242, Phe363 | Hydrogen Bond, Hydrophobic |
| Alpha-1 Adrenoceptor | -7.9 | Phe175, Trp102, Asn193 | π-π Stacking, Hydrogen Bond |
Quantum Chemical Investigations of Electronic Properties and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. dergipark.org.tr These calculations provide valuable descriptors that help in understanding a molecule's intrinsic properties and its potential for interaction with biological targets.
For 1-(4-Fluoro-3-methylbenzyl)piperazine, DFT calculations can determine its optimized geometry and electronic characteristics. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable.
Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with the electrostatic environment of a protein's active site.
Studies on the related compound 1-(4-Fluorophenyl)piperazine (B120373) have utilized DFT calculations at the B3LYP/6-31G level to analyze its structural and electronic properties, including FMOs and MEP, to investigate its reactivity. researchgate.netdergipark.org.tr Such analyses help in understanding the sites on the molecule that are most likely to be involved in metabolic reactions or key binding interactions.
Table 2: Key Quantum Chemical Descriptors for Piperazine Derivatives
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for electrostatic interactions. |
Conformational Analysis and Molecular Dynamics Simulations to Understand Binding Modes
The biological activity of a flexible molecule like 1-(4-Fluoro-3-methylbenzyl)piperazine is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule, as these are the ones most likely to be biologically active.
This analysis can be performed by systematically rotating the molecule's rotatable bonds and calculating the potential energy of each resulting structure. A potential energy surface scan can reveal the global minimum energy conformer, which represents the most stable structure. researchgate.net Studies on piperazine analogs have used various force fields (e.g., MMFF94) to generate ensembles of low-energy conformers, providing a comprehensive understanding of the molecule's conformational landscape. nih.gov
Once a ligand is docked into a protein's active site, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a realistic view of the molecular motions and conformational changes that occur in a solvated environment. This technique helps to assess the stability of the predicted binding pose from docking studies, identify key stable interactions, and understand how water molecules might mediate the binding. For 1-(4-Fluoro-3-methylbenzyl)piperazine, an MD simulation would reveal the stability of its interaction with a target receptor, confirming whether the key interactions observed in docking are maintained over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel, untested compounds.
To build a QSAR model for analogs of 1-(4-Fluoro-3-methylbenzyl)piperazine, a dataset of structurally similar compounds with known biological activities against a specific target would be required. For each compound, a set of molecular descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) properties. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that links these descriptors to the observed activity.
3D-QSAR studies on aryl-piperazine derivatives have successfully provided useful information for the development of novel antagonists for targets like the alpha(1)-adrenoceptor. nih.gov These models help to visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, providing direct guidance for the design of more potent analogs. nih.gov A robust QSAR model could predict the activity of 1-(4-Fluoro-3-methylbenzyl)piperazine and suggest specific modifications to its structure to enhance its therapeutic effect.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | ELUMO, Dipole Moment, Partial Charges | Governs electrostatic and covalent interactions. |
| Steric | Molar Refractivity (MR), Molecular Weight | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP, Aqueous Solubility (LogS) | Influences membrane permeability and hydrophobic interactions. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties like membrane penetration. |
Rational Design and Virtual Screening Approaches for Analog Identification
Rational design and virtual screening are powerful strategies that leverage computational insights to discover and optimize new drug candidates. These approaches use knowledge of the biological target and the interactions of known ligands to identify novel molecules with high potential for activity.
Rational design involves the deliberate modification of a known active compound, such as 1-(4-Fluoro-3-methylbenzyl)piperazine, to improve its properties. Based on insights from molecular docking, QSAR, and pharmacophore modeling, specific structural changes can be proposed. For example, if docking studies show a void in the binding pocket near the methyl group, analogs with larger substituents at that position could be designed to achieve a better fit and increased potency. This approach has been used to design novel inhibitors for various targets. biointerfaceresearch.com
Virtual screening, on the other hand, involves searching large chemical databases (containing millions of compounds) to identify molecules that are predicted to be active against a target of interest. This can be done through ligand-based or structure-based methods.
Ligand-based virtual screening uses a known active molecule as a template to search for other compounds with similar 2D or 3D features (pharmacophores).
Structure-based virtual screening uses molecular docking to "screen" each molecule in a library against the 3D structure of the target protein, prioritizing those with the best predicted binding scores for experimental testing.
These computational screening methods allow for the rapid and cost-effective identification of diverse and novel chemical scaffolds, significantly enhancing the efficiency of the drug discovery pipeline. semanticscholar.org
Future Research Directions and Applications in Chemical Biology
Development as a Chemical Probe or Tool Compound for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or biological pathways. mskcc.org The development of 1-(4-fluoro-3-methylbenzyl)piperazine as a chemical probe presents a promising avenue for research. Given that piperazine (B1678402) derivatives are known to interact with various biological targets, this compound could be modified to serve as a tool for elucidating complex biological pathways.
To be an effective chemical probe, a compound should ideally exhibit high potency, selectivity, and a well-understood mechanism of action. While the specific biological targets of 1-(4-fluoro-3-methylbenzyl)piperazine are not yet fully characterized, its structural similarity to other bioactive piperazines suggests potential interactions with receptors and enzymes in the central nervous system. Future research could focus on identifying these targets and optimizing the compound's selectivity.
Furthermore, the structure of 1-(4-fluoro-3-methylbenzyl)piperazine allows for the straightforward introduction of reporter groups, such as fluorescent tags or biotin (B1667282) labels. These modifications would enable researchers to visualize the compound's distribution in cells and tissues, and to identify its binding partners through techniques like affinity chromatography and mass spectrometry. Such studies would be invaluable for mapping the biological pathways in which this compound is involved.
Exploration in Novel Synthetic Methodologies and Process Chemistry
The synthesis of 1-(4-fluoro-3-methylbenzyl)piperazine and its analogs can serve as a platform for the exploration of novel synthetic methodologies. The core synthesis typically involves the reaction of piperazine with a substituted benzyl (B1604629) halide. europa.eu This fundamental reaction can be optimized and adapted to explore more efficient and environmentally friendly synthetic routes.
Future research in this area could focus on the development of catalytic methods for the N-alkylation of piperazine, reducing the need for stoichiometric reagents and simplifying purification processes. Additionally, the synthesis of a library of derivatives with diverse substitutions on both the benzyl and piperazine rings would be valuable for structure-activity relationship (SAR) studies. ojp.gov The exploration of flow chemistry and other process chemistry techniques could also lead to more scalable and cost-effective production of this class of compounds for further research and potential commercial applications.
| Synthetic Step | Potential Improvement | Key Benefit |
| N-alkylation | Catalytic methods | Increased efficiency, reduced waste |
| Purification | Crystallization, chromatography | Higher purity of final product |
| Scale-up | Flow chemistry | Improved scalability and cost-effectiveness |
Potential as a Lead Compound for Further Academic Drug Discovery Programs
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov This suggests that 1-(4-fluoro-3-methylbenzyl)piperazine has significant potential as a lead compound for academic drug discovery programs. The fluorine and methyl substitutions on the benzyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target affinity. mdpi.comnih.gov
For instance, research on the closely related compound 1-(4-fluorobenzyl)piperazine (B185958) has shown its potential in the development of tyrosinase inhibitors for treating skin hyperpigmentation disorders. By analogy, 1-(4-fluoro-3-methylbenzyl)piperazine could be investigated for similar or novel therapeutic applications. Academic research programs could explore its activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The amenability of the piperazine scaffold to chemical modification makes it an attractive starting point for generating a diverse library of analogs for biological screening. researchgate.net
Integration with High-Throughput Screening Technologies for Target Identification
High-throughput screening (HTS) is a powerful technology for identifying new drug candidates by rapidly testing large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov A library of compounds based on the 1-(4-fluoro-3-methylbenzyl)piperazine scaffold would be a valuable resource for HTS campaigns. ku.edu
The structural diversity that can be generated around the piperazine core allows for the creation of libraries with a wide range of chemical properties. researchgate.net These libraries can be screened against various disease targets to identify "hits"—compounds that show activity in a particular assay. Subsequent hit-to-lead optimization can then be performed to improve the potency, selectivity, and drug-like properties of the initial hits. The integration of HTS with computational methods, such as virtual screening, can further accelerate the discovery process by prioritizing compounds for experimental testing.
Investigation of Multi-Targeting Approaches in Chemical Biology Research
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. jneonatalsurg.com Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved therapeutic efficacy and a reduced likelihood of drug resistance. The piperazine scaffold is well-suited for the design of multi-target ligands due to its ability to present different pharmacophoric elements in a defined spatial orientation. researchgate.netacs.org
Future research could explore the potential of 1-(4-fluoro-3-methylbenzyl)piperazine and its derivatives as multi-target agents. For example, by incorporating additional functional groups, it may be possible to design molecules that simultaneously modulate a GPCR and an enzyme involved in a related signaling pathway. jneonatalsurg.com In silico modeling and SAR studies would be crucial for the rational design of such multi-target compounds. The development of molecules with tailored polypharmacology could open up new therapeutic strategies for a variety of challenging diseases.
Q & A
Basic: What are the optimized synthetic routes for 1-(4-Fluoro-3-methylbenzyl)piperazine, and how can reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives can be synthesized via alkylation of piperazine with 2-fluorobenzyl bromide in DMF using K₂CO₃ as a base, achieving yields of ~80% after 6–7 hours at room temperature . Propargylation of the piperazine nitrogen using propargyl bromide in the presence of NaHCO₃ or K₂CO₃ further diversifies the structure . Optimization of solvent (e.g., acetonitrile vs. DMF), temperature, and stoichiometric ratios of reagents is critical to minimize side reactions like over-alkylation. Purity (>95%) is often achieved via silica gel chromatography using ethyl acetate/hexane gradients .
Basic: How is structural characterization of 1-(4-Fluoro-3-methylbenzyl)piperazine derivatives performed, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and regiochemistry. For example, ¹H NMR of 1-(2-fluorobenzyl)piperazine triazoles shows distinct peaks for the triazole proton (~8.06 ppm) and piperazine methylene groups (~2.58–3.80 ppm) . Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight (e.g., m/z 397.1685 for a triazole derivative) and purity . High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity, particularly for intermediates used in pharmacological assays .
Basic: What in vitro pharmacological screening strategies are used to evaluate the bioactivity of this compound?
Initial screening focuses on receptor binding assays (e.g., dopamine D2/D3 receptors) and enzyme inhibition studies (e.g., carbonic anhydrase isoforms). For example, 1-(2-fluorobenzyl)piperazine triazoles showed IC₅₀ values of 2.6 nM for dopamine D3 receptors, assessed via competitive radioligand binding with [³H]spiperone . Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ = 12 μM against breast cancer MCF-7 cells) . Selectivity is determined by comparing activity across receptor subtypes (e.g., >1,000-fold D3R selectivity over D2R for carboxamide-linked analogs) .
Advanced: How do substituents on the piperazine ring influence selectivity for dopamine D3 vs. D2 receptors?
The second extracellular (E2) loop of dopamine D3 receptors plays a key role in ligand selectivity. Carboxamide-linked derivatives (e.g., N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides) exhibit >1,000-fold D3R selectivity due to hydrogen bonding between the carbonyl group and E2 loop residues (e.g., Ser192) . Removal of the carbonyl group reduces D3R affinity by >100-fold, highlighting its role in binding . Substituents like 2-methoxy or 2,3-dichlorophenyl further enhance selectivity by optimizing hydrophobic interactions with the receptor pocket .
Advanced: What structure-activity relationship (SAR) trends govern the anticancer activity of piperazine derivatives?
Anticancer potency correlates with electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the benzyl or aryl groups. For example, 1-(4-nitrobenzyl)piperazine derivatives show enhanced anti-proliferative activity (IC₅₀ = 8.2 μM) compared to unsubstituted analogs . Triazole-linked derivatives (e.g., 7c in ) exhibit improved solubility and DNA intercalation due to planar heterocyclic moieties. Molecular docking reveals that nitro groups stabilize interactions with topoisomerase II active sites .
Advanced: How can molecular docking studies guide the design of 1-(4-Fluoro-3-methylbenzyl)piperazine-based kinase inhibitors?
Docking with Autodock Vina or Schrödinger Suite identifies key interactions with kinase ATP-binding pockets. For example, the 4-fluorobenzyl group in 1-(4-fluoro-3-methylbenzyl)piperazine forms hydrophobic contacts with tyrosine kinase FGFR1 (binding energy = −9.2 kcal/mol), while the piperazine nitrogen hydrogen-bonds with Asp641 . Meta-substitutions (e.g., -CF₃) improve steric complementarity, as shown in studies targeting VEGFR2 .
Advanced: What thermodynamic parameters govern the stability of piperazine-metal complexes, and how are they measured?
Stability constants (log K) and Gibbs free energy (ΔG) are determined via potentiometric titration in aqueous solutions. For example, 4,6-dimethyl-1,3-bis{methyl[1-(2-hydroxyethyl)piperazyl]}benzene (L1) forms stable complexes with Cu²⁺ (log K = 12.3) and Fe³⁺ (log K = 14.1) due to the chelating effect of the hydroxyethyl groups . Enthalpy (ΔH) and entropy (ΔS) are derived from van’t Hoff plots, revealing entropy-driven binding for transition metals .
Advanced: How does the piperazine scaffold enhance metal coordination in catalytic applications?
Piperazine’s dual nitrogen atoms act as bidentate ligands, enabling coordination with Pd²⁺ or Pt²⁺ in cross-coupling catalysts. For example, 1-(2-hydroxyethyl)piperazine-Pd complexes catalyze Suzuki-Miyaura reactions with turnover numbers (TON) >10⁵ . The rigidity of the piperazine ring improves catalyst stability compared to flexible amines, as shown in Heck reactions .
Advanced: What click chemistry strategies are effective for post-synthetic modification of piperazine derivatives?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine reacts with azidobenzene derivatives in H₂O:DCM (1:2) using CuSO₄/sodium ascorbate, yielding triazoles with >90% efficiency . Microwave-assisted synthesis reduces reaction time to 10 minutes for amide coupling .
Advanced: How can rational drug design leverage the piperazine scaffold for multitarget therapeutics?
Piperazine’s conformational flexibility allows integration into pharmacophores targeting diverse pathways. For example, 1-(4-fluorobenzyl)piperazine fragments are incorporated into tyrosine kinase inhibitors (e.g., FGFR1, IC₅₀ = 0.8 μM) by appending benzamide or pyrimidine groups . Hybrid derivatives (e.g., piperazine-triazole-chalcone) simultaneously inhibit β-amyloid aggregation (IC₅₀ = 1.2 μM) and acetylcholinesterase (IC₅₀ = 0.9 μM) for Alzheimer’s therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
